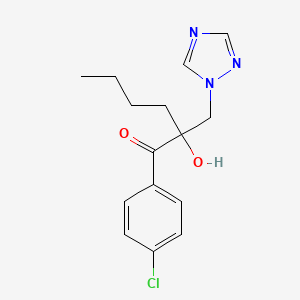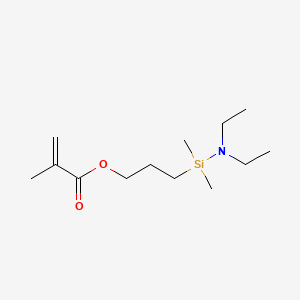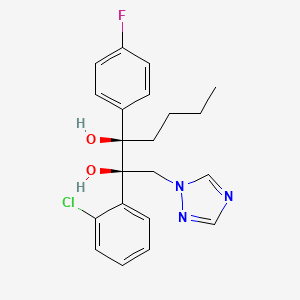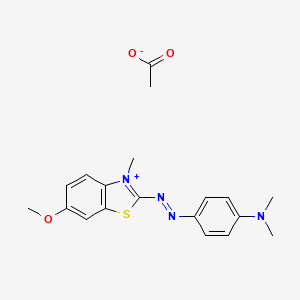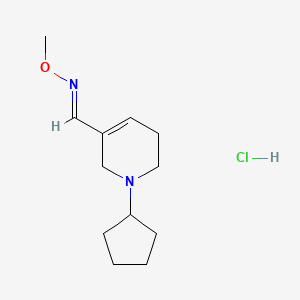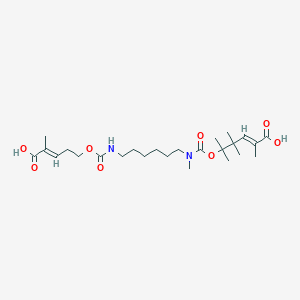
Pentamethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecanediyl bismethacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentamethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecanediyl bismethacrylate is a complex organic compound with the molecular formula C25H42N2O8 and a molecular weight of 498.60 g/mol. This compound is characterized by its unique structure, which includes multiple functional groups such as methacrylate, dioxo, and dioxa groups. It is primarily used in various industrial and research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentamethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecanediyl bismethacrylate involves multiple steps, typically starting with the preparation of intermediate compounds that contain the necessary functional groups. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. For example, the compound can be synthesized through a series of esterification and amidation reactions, where methacrylic acid derivatives are reacted with appropriate amines and alcohols under controlled temperature and pH conditions.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors. The process involves the continuous addition of reactants and the removal of by-products to ensure high yield and purity. Advanced techniques such as distillation and crystallization are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Pentamethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecanediyl bismethacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or hydrides.
Substitution: The methacrylate groups in the compound can undergo substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, but they generally involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted methacrylate derivatives.
Scientific Research Applications
Pentamethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecanediyl bismethacrylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a monomer and crosslinking agent in the synthesis of polymers and copolymers.
Biology: The compound is utilized in the development of biomaterials for medical applications, such as drug delivery systems and tissue engineering scaffolds.
Medicine: Research has explored its potential use in creating biocompatible coatings for medical devices and implants.
Industry: It serves as a film-forming agent in various industrial applications, including coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Pentamethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecanediyl bismethacrylate involves its interaction with specific molecular targets and pathways. The methacrylate groups in the compound can undergo polymerization reactions, forming crosslinked networks that provide structural integrity and stability to the resulting materials. The dioxa and dioxo groups contribute to the compound’s reactivity and ability to form hydrogen bonds, enhancing its compatibility with various substrates.
Comparison with Similar Compounds
Similar Compounds
7,7,9-Trimethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-diyl bismethacrylate: This compound shares a similar structure but differs in the number of methyl groups and the positioning of functional groups.
Bis(2-methylpropenoic acid)7,7,9-trimethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-diyl ester: Another related compound with variations in the ester groups and overall molecular configuration.
Uniqueness
Pentamethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecanediyl bismethacrylate is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. Its ability to form stable polymers and its compatibility with various substrates make it a valuable compound in both research and industrial applications.
Properties
CAS No. |
65256-53-3 |
|---|---|
Molecular Formula |
C25H42N2O8 |
Molecular Weight |
498.6 g/mol |
IUPAC Name |
(E)-5-[6-[[(E)-4-carboxypent-3-enoxy]carbonylamino]hexyl-methylcarbamoyl]oxy-2,4,4,5-tetramethylhex-2-enoic acid |
InChI |
InChI=1S/C25H42N2O8/c1-18(20(28)29)13-12-16-34-22(32)26-14-10-8-9-11-15-27(7)23(33)35-25(5,6)24(3,4)17-19(2)21(30)31/h13,17H,8-12,14-16H2,1-7H3,(H,26,32)(H,28,29)(H,30,31)/b18-13+,19-17+ |
InChI Key |
UJLZLUVYPKIEIA-JYRUFNGFSA-N |
Isomeric SMILES |
C/C(=C\CCOC(=O)NCCCCCCN(C)C(=O)OC(C)(C)C(C)(C)/C=C(\C)/C(=O)O)/C(=O)O |
Canonical SMILES |
CC(=CCCOC(=O)NCCCCCCN(C)C(=O)OC(C)(C)C(C)(C)C=C(C)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


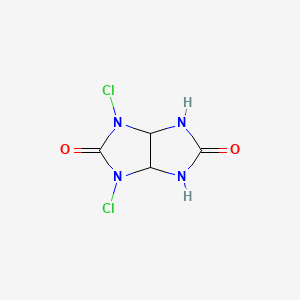

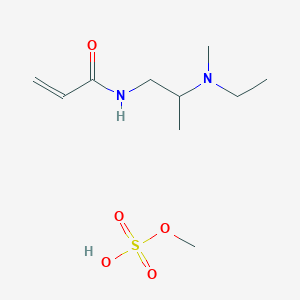
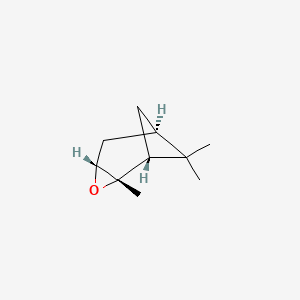


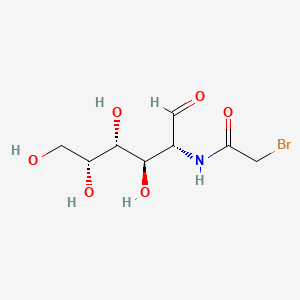
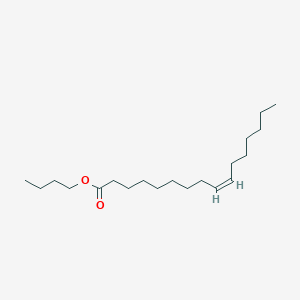
![Ethyl 4-[2-(diethylamino)ethoxy]-4-phenylpiperidine-1-carboxylate](/img/structure/B12689055.png)
